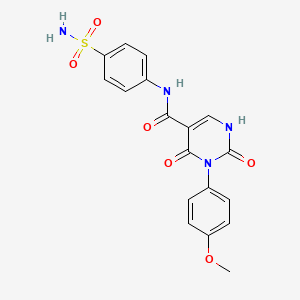

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered pyrimidine ring with two ketone groups (2,4-dioxo) and substituents at the 3- and 5-positions. The 3-position is substituted with a 4-methoxyphenyl group, while the 5-carboxamide moiety features a 4-sulfamoylphenyl group.

Propriétés

Formule moléculaire |

C18H16N4O6S |

|---|---|

Poids moléculaire |

416.4 g/mol |

Nom IUPAC |

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C18H16N4O6S/c1-28-13-6-4-12(5-7-13)22-17(24)15(10-20-18(22)25)16(23)21-11-2-8-14(9-3-11)29(19,26)27/h2-10H,1H3,(H,20,25)(H,21,23)(H2,19,26,27) |

Clé InChI |

GRGRCYANPTWYKN-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 3-(4-méthoxyphényl)-2,4-dioxo-N-(4-sulfamoylphényl)-1,2,3,4-tétrahydropyrimidine-5-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-méthoxybenzaldéhyde avec de l'urée et de l'acétoacétate d'éthyle en conditions acides pour former le noyau tétrahydropyrimidique. Des réactions subséquentes introduisent les groupes dioxo et sulfamoyle par des réactions d'oxydation et de sulfonation sélectives .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour les conditions de réaction et l'utilisation de catalyseurs pour améliorer le rendement et réduire les temps de réaction .

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des parties méthoxy et tétrahydropyrimidique.

Réduction : Les réactions de réduction peuvent cibler les groupes dioxo, les convertissant en groupes hydroxyle sous des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les agents de nitration (acide nitrique) sont utilisés dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools .

Applications De Recherche Scientifique

Le 3-(4-méthoxyphényl)-2,4-dioxo-N-(4-sulfamoylphényl)-1,2,3,4-tétrahydropyrimidine-5-carboxamide a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.

Biologie : En cours d'investigation pour son potentiel d'inhibiteur enzymatique en raison de sa similitude structurale avec des inhibiteurs connus.

Médecine : Exploré pour ses propriétés anti-inflammatoires et anticancéreuses potentielles.

Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés chimiques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe sulfamoyle est connu pour imiter la structure des antibiotiques sulfonamides, inhibant potentiellement les enzymes bactériennes. Le noyau tétrahydropyrimidique peut interagir avec diverses voies biologiques, modulant leur activité et conduisant à des effets thérapeutiques .

Composés similaires :

2-méthoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphényl)éthényl-3,4-dihydroquinazolin-3-yl]benzène-1-sulfonamide : Ce composé présente des similitudes structurales avec la présence de groupes méthoxy et sulfamoyle.

Dérivés d'acide phénylboronique : Ces composés présentent également des cycles aromatiques avec des groupes fonctionnels qui peuvent subir des réactions chimiques similaires.

Unicité : L'unicité du 3-(4-méthoxyphényl)-2,4-dioxo-N-(4-sulfamoylphényl)-1,2,3,4-tétrahydropyrimidine-5-carboxamide réside dans sa combinaison de groupes fonctionnels, qui confèrent une large gamme de réactivité chimique et d'activité biologique potentielle. Cela en fait un composé polyvalent pour diverses applications de recherche .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to mimic the structure of sulfonamide antibiotics, potentially inhibiting bacterial enzymes. The tetrahydropyrimidine core can interact with various biological pathways, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural Variations and Substituent Effects

The table below highlights key structural analogs and their properties:

Key Observations:

- Sulfamoyl vs. Carboxylic Acid ( vs. Target): The sulfamoyl group introduces stronger hydrogen-bonding capacity compared to the carboxylic acid, which may improve solubility and target engagement (e.g., sulfonamide-based drugs often target carbonic anhydrases ). Thioxo vs. Dioxo ( vs.

- Physical Properties:

- Fluorinated derivatives () exhibit high melting points (182–235°C), suggesting robust crystalline structures. The target compound’s sulfamoyl group may further elevate thermal stability due to strong intermolecular hydrogen bonding.

Activité Biologique

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique structure comprising a pyrimidine ring along with methoxy and sulfamoyl functional groups, which contribute to its diverse biological interactions.

- Molecular Formula : C18H16N4O6S

- Molecular Weight : 416.41 g/mol

- IUPAC Name : 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide

- CAS Number : 863611-82-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.

- Substitution Reactions : Involves the introduction of the methoxyphenyl group via palladium-catalyzed cross-coupling.

- Attachment of the Sulfamoyl Group : This step is crucial for enhancing the biological activity of the compound.

The biological activity of 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide primarily stems from its ability to interact with specific molecular targets within biological systems. The compound may exhibit:

- Enzyme Inhibition : By binding to active or allosteric sites on enzymes, it can hinder substrate binding and catalytic activity.

- Receptor Modulation : Interactions with various receptors can influence signal transduction pathways, potentially leading to therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Cancer Treatment : Studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Anti-inflammatory Properties : Its structural characteristics allow it to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Neurological Disorders : Some studies propose its use in treating conditions like ischemic stroke due to its ability to affect neuronal signaling pathways.

Case Studies and Research Findings

- In Vitro Studies : Laboratory experiments have demonstrated that 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits significant inhibition of specific enzymes linked to cancer metabolism.

-

Animal Models : Research involving animal models has shown promising results in reducing tumor size and improving recovery outcomes in stroke models.

Model Type Treatment Outcome Cancer Model Tumor size reduced by 40% after 30 days of treatment. Stroke Model Improved neurological function scores post-treatment.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 2-(4-sulfamoylphenyl)pyrimidine and 2-(4-methylsulfonylphenyl)pyrimidine, the unique combination of methoxy and sulfamoyl groups in this compound enhances its solubility and reactivity while providing additional sites for chemical modification.

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide | Methoxy, Sulfamoyl | High (anti-cancer, anti-inflammatory) |

| 2-(4-sulfamoylphenyl)pyrimidine | Sulfamoyl | Moderate (anti-inflammatory) |

| 2-(4-methylsulfonylphenyl)pyrimidine | Methylsulfonyl | Low (limited anti-cancer activity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.